![molecular formula C17H11BrClFN2O4 B219671 Propionyl erythromycin mercaptosuccinate CAS No. 124399-51-5](/img/structure/B219671.png)
Propionyl erythromycin mercaptosuccinate
Vue d'ensemble
Description
Propionyl erythromycin mercaptosuccinate is a derivative of erythromycin, a macrolide antibiotic . It is used in bronchoscopy of patients suffering from bronchopneumonia . In regenerative medicine, it is combined with hydroxyapatite as a carrier material for selective loading and releasing of proteins involved in regeneration and reconstruction of bone tissue .
Synthesis Analysis
The synthesis of Propionyl erythromycin mercaptosuccinate involves the use of propionyl-CoA carboxylase and is an extended unit of erythromycin . Two malonyl-CoA conversion pathways have been identified in most microorganisms, the methylcitrate cycle (MCC), which converts malonyl-CoA to pyruvate, and the propionyl-CoA carboxylase (PCC) pathway, which is responsible for the synthesis .Physical And Chemical Properties Analysis
Propionyl erythromycin mercaptosuccinate is a basic compound, poorly soluble in water, which is mostly absorbed in the alkaline intestinal environment . It is acid unstable, but the newer semisynthetic derivatives are characterized by increased stability under acidic conditions . Macrolides are highly liposoluble and consequently penetrate well into tissue .Applications De Recherche Scientifique
Pharmacokinetics and Bronchial Secretions
Propionyl erythromycin mercaptosuccinate (RV11) has demonstrated significant pharmacokinetic properties, particularly in bronchial secretions. A study by Concia et al. (1986) found that the bronchial secretion and plasma levels of RV11 consistently exceeded those previously reported for erythromycin, indicating RV11's high affinity for bronchial secretions in humans (Concia et al., 1986).
Erythromycin Biosynthesis and Propionate Assimilation
Erythromycin biosynthesis, which relies on propionyl-CoA as a direct precursor, has been influenced by propionyl erythromycin mercaptosuccinate. A study by You et al. (2019) detailed how propionyl-CoA synthetases regulated by propionylation were identified and manipulated to enhance erythromycin yield. This study reveals the role of protein acylation in precursor supply for antibiotics biosynthesis (You et al., 2019).
Pharmacology and Toxicology
A study by Anderson et al. (2006) explored the pharmacology and toxicology of propionyl erythromycin ester lauryl sulfate, closely related to propionyl erythromycin mercaptosuccinate. The study emphasized its low water solubility and usability in flavored suspensions, and chronic toxicity studies indicated no significant damage following large doses for extended periods (Anderson et al., 2006).
Treatment of Pneumococcal Pneumonia
Research by Hill et al. (1961) investigated the use of propionyl erythromycin in treating moderate and severe pneumococcal pneumonia. It highlighted the effectiveness of propionyl erythromycin, particularly in achieving higher blood levels and providing therapeutic concentrations more efficiently than erythromycin base (Hill et al., 1961).
Propionate Metabolism and Erythromycin Biosynthesis
A study by Xu et al. (2017) focused on the regulation of propionate metabolism in Saccharopolyspora erythraea, which is crucial for erythromycin biosynthesis. The study identified a negative transcriptional regulator, PccD, which influences the generation of methylmalonyl-CoA through the carboxylation of propionyl-CoA, thereby affecting erythromycin yield (Xu et al., 2017).
Absorption and Excretion Studies
Hammond and Griffith (1961) extended research on the absorption and biliary excretion of erythromycin and its derivatives, including propionyl erythromycin, in humans. The study provided insights into the mechanisms behind the improved serum concentrations observed with the use of propionyl erythromycin esters compared to erythromycin (Hammond & Griffith, 1961).
Safety and Hazards
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;propanoic acid;2-sulfanylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C4H6O4S.C3H6O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-3(6)1-2(9)4(7)8;1-2-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2,9H,1H2,(H,5,6)(H,7,8);2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKRRHRHFZPQSJ-INORWZNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO19S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionyl erythromycin mercaptosuccinate | |
CAS RN |
124399-51-5 | |
Record name | Propionyl erythromycin mercaptosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124399515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.